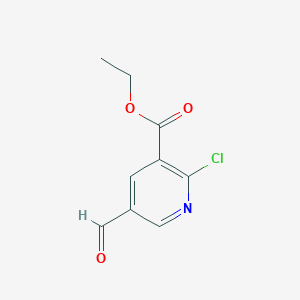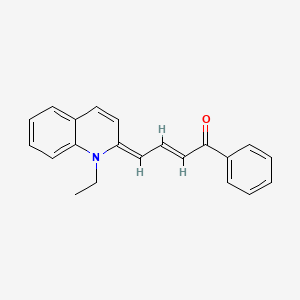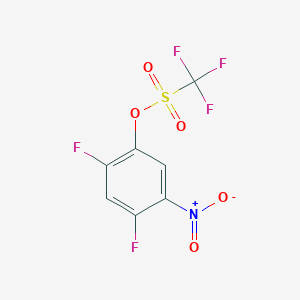
2,4-Difluoro-5-nitrophenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-nitrophenyl trifluoromethanesulphonate: (CAS#: 1980063-36-2) is a chemical compound with the following properties:
- Molecular formula: C7H2F5NO6S
- Molecular weight: 297.15 g/mol
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve introducing fluorine and nitro groups onto a phenyl ring. Specific methods may vary, but common approaches include electrophilic aromatic substitution reactions.
Reaction Conditions:Fluorination: Fluorination can be achieved using reagents like hydrogen fluoride (HF) or other fluorinating agents.
Nitration: Nitration of the phenyl ring can be carried out using a mixture of nitric acid (HNO) and sulfuric acid (HSO).
Industrial Production: Industrial-scale production methods are proprietary due to patent restrictions . academic research often provides insights into laboratory-scale synthesis.
Chemical Reactions Analysis
Reactions:
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The trifluoromethanesulphonate group can participate in nucleophilic substitution reactions.
Reduction: Reagents like tin(II) chloride (SnCl) or iron(II) sulfate (FeSO) in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction of the nitro group yields an amino derivative.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or labeling agent.
Medicine: Investigated for pharmacological properties.
Industry: Used in material science or specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it to related phenyl derivatives. Its unique combination of fluorine and nitro groups sets it apart.
Properties
Molecular Formula |
C7H2F5NO5S |
|---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
(2,4-difluoro-5-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2F5NO5S/c8-3-1-4(9)6(2-5(3)13(14)15)18-19(16,17)7(10,11)12/h1-2H |
InChI Key |
ZATQUEIKLSGBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OS(=O)(=O)C(F)(F)F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)

![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)
![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)


![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)
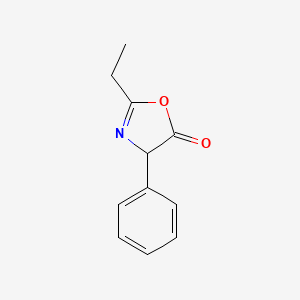
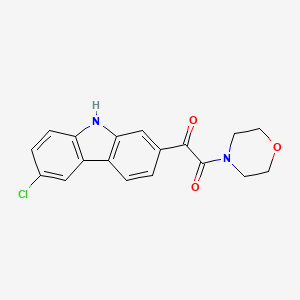
![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)
